(2S)-N-cyclohexylpyrrolidine-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
(2S)-N-cyclohexylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c14-11(10-7-4-8-12-10)13-9-5-2-1-3-6-9;/h9-10,12H,1-8H2,(H,13,14);1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJOAQDAPAQVCP-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)[C@@H]2CCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-cyclohexylpyrrolidine-2-carboxamide hydrochloride typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a [3 + 2] cycloaddition reaction involving an appropriate diene and a nitrile oxide.
Introduction of Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction where a cyclohexyl halide reacts with the nitrogen atom of the pyrrolidine ring.
Carboxamide Formation: The carboxamide group is formed by reacting the intermediate with a suitable carboxylic acid derivative under amide coupling conditions.
Hydrochloride Salt Formation: Finally, the hydrochloride salt is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
3.1. Enzymatic Inhibition
Research indicates that (2S)-N-cyclohexylpyrrolidine-2-carboxamide hydrochloride acts as an inhibitor of the enzyme InhA, which is crucial in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis.
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Mechanism of Action : The compound forms a hydrogen-bonding network with the enzyme's active site, particularly interacting with the catalytic residue Tyr158 and the NAD+ cofactor, which stabilizes its binding and enhances inhibitory potency .
3.2. Aldol Reactions
The compound can also participate in aldol reactions when used as a catalyst or reactant, leading to various proline derivatives:
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Reaction Conditions : Typical conditions involve using solvents like dichloromethane and acidic or basic catalysts to facilitate the reaction between aldehydes and ketones .
3.3. Michael Additions
This compound has been utilized in Michael addition reactions, where it can act as both a nucleophile and a catalyst:
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Reagents : The reaction generally involves α,β-unsaturated carbonyl compounds reacting with nucleophiles such as amines or alcohols under basic conditions.
Characterization Techniques
Characterization of this compound is performed using various analytical techniques:
4.1. Nuclear Magnetic Resonance (NMR)
NMR spectroscopy provides insights into the molecular structure and confirms the presence of functional groups:
| NMR Type | Chemical Shift (δ) |
|---|---|
| ^1H NMR | 1.80 - 4.26 |
| ^13C NMR | 23.6 - 174.6 |
4.2. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation patterns of the compound, confirming its identity.
4.3. Infrared Spectroscopy (IR)
IR spectroscopy helps identify functional groups present in the compound through characteristic absorption peaks.
Scientific Research Applications
(2S)-N-cyclohexylpyrrolidine-2-carboxamide hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2S)-N-cyclohexylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in the inhibition of inflammatory mediators and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, physicochemical properties, and synthesis methods of (2S)-N-cyclohexylpyrrolidine-2-carboxamide hydrochloride with related compounds:
Key Findings from Comparative Analysis
Substituent Effects on Stability :
- The cyclohexyl group in the target compound likely improves stability compared to hydroxyl- or methoxy-substituted analogs, which may degrade under acidic/basic conditions or during long-term storage .
- Ester derivatives (e.g., ) are prone to hydrolysis, whereas the carboxamide group in the target compound offers greater hydrolytic resistance .
Synthesis Efficiency :
- High-yield synthesis (e.g., 96% in Steglich esterification ) suggests that the target compound could be efficiently prepared via similar amide coupling strategies.
- Multi-step syntheses for complex analogs (e.g., ) require advanced purification techniques, impacting scalability .
Biological Activity :
- The pyrrolidine core is common in CNS-targeting drugs due to its ability to cross the blood-brain barrier. The cyclohexyl group may enhance binding to hydrophobic pockets in receptors .
- Hydroxyl and methoxy substituents () could modulate solubility and target engagement but may reduce metabolic stability.
Biological Activity
(2S)-N-cyclohexylpyrrolidine-2-carboxamide hydrochloride is a compound with notable biological activities, primarily studied for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique pyrrolidine structure, which includes a cyclohexyl group and a carboxamide functional group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry and pharmacology.
The biological effects of this compound are believed to result from its interaction with specific molecular targets. Preliminary studies suggest that it modulates the activity of certain enzymes and receptors, which may lead to its observed biological effects, including:
- Inhibition of inflammatory mediators : The compound appears to influence pathways involved in inflammation.
- Modulation of cellular signaling pathways : It may affect various signaling cascades crucial for cellular responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory properties : The compound has been shown to reduce inflammatory responses in various models.
- Neurotransmitter modulation : Similar compounds have demonstrated effects on neurotransmitter systems, suggesting potential impacts on mood and cognitive functions.
- Antioxidant activity : Its structure may confer protective effects against oxidative stress, contributing to overall cellular health .
In Vitro Studies
Several studies have evaluated the biological activity of this compound:
- Anti-inflammatory Effects : In vitro experiments demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures, indicating its potential as an anti-inflammatory agent.
- Neuroprotective Effects : Studies on neuronal cell lines showed that treatment with the compound resulted in decreased cell death under oxidative stress conditions, suggesting neuroprotective properties.
Case Studies
A notable case study involved the use of this compound in a murine model of chronic pain. The compound was administered to assess its analgesic effects. Results indicated a significant reduction in pain-related behaviors compared to control groups, supporting its potential as a therapeutic agent for pain management .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities and unique aspects of this compound compared to related compounds:
| Compound Name | Structure Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| This compound | Pyrrolidine with cyclohexyl group | Enhanced solubility and stability | Anti-inflammatory, neuroprotective |
| (2S,4R)-4-cyclohexylpyrrolidine-2-carboxylic acid | Chiral compound with carboxylic acid | Significant antioxidant properties | Modulates neurotransmitter systems |
| N-(phenylsulfonyl) amino acids | Lacks stereochemistry | Less specific binding properties | Inhibits aldose reductase |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2S)-N-cyclohexylpyrrolidine-2-carboxamide hydrochloride with high enantiomeric purity?
- Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantioselective synthesis of pyrrolidine derivatives often employs chiral auxiliaries or catalysts to control stereochemistry at the C2 position. Post-synthesis, purification via recrystallization (using solvents like ethanol or acetone) or chiral chromatography (e.g., using amylose-based columns) is critical to achieving >95% enantiomeric excess . Characterization via polarimetry or chiral HPLC (using a Daicel CHIRALPAK® column) is recommended to verify purity.
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : The compound should be stored in a tightly sealed container under inert gas (argon or nitrogen) at -20°C to prevent hygroscopic degradation and oxidation. For short-term use, desiccants (e.g., silica gel) and light-sensitive packaging are advised. Avoid repeated freeze-thaw cycles, as structural analogs (e.g., pyrrolidine-2-carboxylic acid derivatives) show reduced stability under such conditions .
Q. What analytical techniques are essential for confirming the structural identity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to verify cyclohexyl and pyrrolidine ring conformations.
- Mass spectrometry (HRMS) for molecular weight confirmation (e.g., [M+H]+ ion).
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated for related cyclohexylcarboxamide structures .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound across studies?
- Methodological Answer :
- Systematic Reproducibility Checks : Validate assay conditions (e.g., pH, temperature, solvent composition) using standardized protocols. For example, analogs like (S)-pyrrolidine-2-carboxylic acid derivatives show pH-dependent solubility, which may affect bioactivity .
- Meta-Analysis : Cross-reference data with structural analogs (e.g., (2S,4R)-4-hydroxypyrrolidine-2-carboxamide hydrochloride) to identify trends in substituent effects .
- Computational Modeling : Perform molecular docking studies to assess binding affinity consistency across different protein targets .
Q. What experimental strategies are recommended to optimize the compound’s solubility for in vitro assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to enhance solubility without inducing cytotoxicity.
- Salt Screening : Test alternative counterions (e.g., trifluoroacetate) if hydrochloride salt solubility is insufficient.
- pH Adjustment : For analogs with ionizable groups (e.g., hydroxyl or amino substituents), adjust buffer pH to near the compound’s pKa to maximize ionization .
Q. How can researchers resolve conflicting crystallographic and computational data regarding the compound’s conformation?
- Methodological Answer :
- Comparative Analysis : Overlay X-ray crystallography data (e.g., bond lengths and angles from ) with DFT-optimized structures to identify steric or electronic discrepancies.
- Dynamic Studies : Perform molecular dynamics simulations to assess conformational flexibility in solution, which may explain deviations from solid-state structures.
- Spectroscopic Validation : Use 2D NMR (e.g., NOESY) to detect through-space interactions that align with computational predictions .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in a laboratory setting?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution to avoid inhalation of fine particles .
- Spill Management : Collect solid spills with a HEPA-filter vacuum; avoid dry sweeping to prevent aerosolization. Contaminated surfaces should be decontaminated with ethanol or isopropanol .
- Waste Disposal : Follow institutional guidelines for halogenated organic waste, as hydrochloride salts may require neutralization before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
